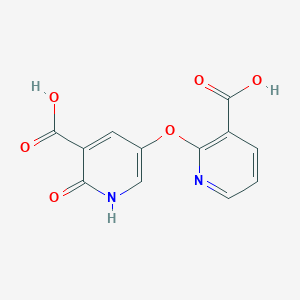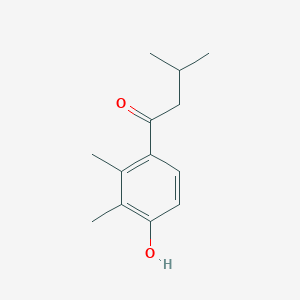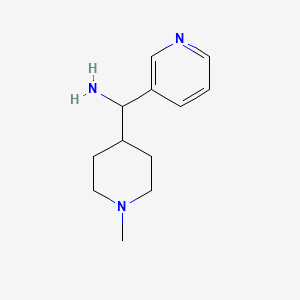
(1-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine is a chemical compound that features a piperidine ring substituted with a methyl group and a pyridine ring attached via a methanamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine typically involves the reaction of 4-piperidone with methylamine to form 1-methylpiperidin-4-amine. This intermediate is then reacted with 3-pyridinecarboxaldehyde under reductive amination conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hypervalent iodine reagents such as PhI(OAc)2 in combination with TEMPO.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce secondary amines.
Scientific Research Applications
(1-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(1-Methylpiperidin-4-yl)methanamine: This compound lacks the pyridine ring and has different chemical properties.
(4-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine: This compound has a methyl group on the piperidine ring, which can affect its reactivity and interactions.
Uniqueness
(1-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine is unique due to the presence of both a piperidine and a pyridine ring, which can confer specific binding properties and reactivity. This makes it a valuable scaffold for designing new compounds with desired biological activities .
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl)-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C12H19N3/c1-15-7-4-10(5-8-15)12(13)11-3-2-6-14-9-11/h2-3,6,9-10,12H,4-5,7-8,13H2,1H3 |
InChI Key |
SZDGFDYXPTWGMT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C(C2=CN=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


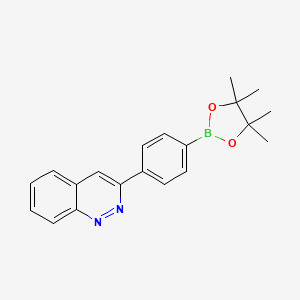


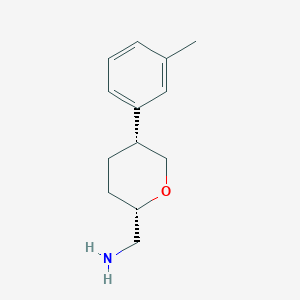
![3-Bromo-5-(difluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13340175.png)
![2-(Fluoromethyl)-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B13340181.png)
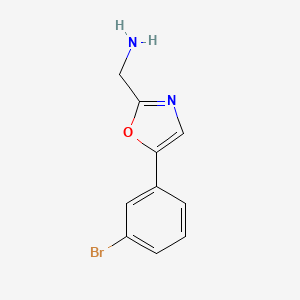
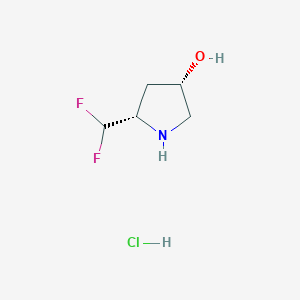
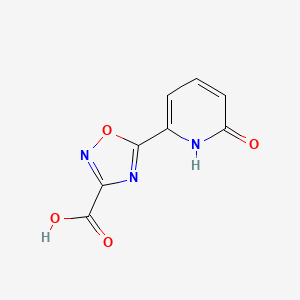
![2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13340199.png)

![5-(tert-Butyl) 6-methyl (S)-2-iodo-3-((2-(trimethylsilyl)ethoxy)methyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate](/img/structure/B13340216.png)
